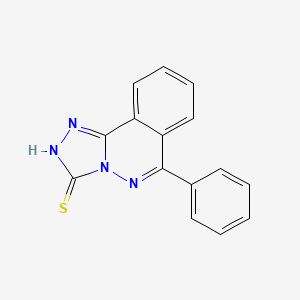

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl-

Beschreibung

1,2,4-Triazolo[3,4-a]phthalazine derivatives are heterocyclic compounds characterized by a fused triazole and phthalazine ring system. The compound 3-mercapto-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine features a mercapto (-SH) group at position 3 and a phenyl substituent at position 4. This scaffold is notable for its versatility in medicinal chemistry, with modifications at these positions significantly influencing biological activity, including anticancer, anti-inflammatory, and antimicrobial effects .

Eigenschaften

IUPAC Name |

6-phenyl-2H-[1,2,4]triazolo[3,4-a]phthalazine-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4S/c20-15-17-16-14-12-9-5-4-8-11(12)13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTKRFAZCJOEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236440 | |

| Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87540-71-4 | |

| Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087540714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclocondensation Strategies Using Nano-Structured Catalysts

The cyclocondensation of 1,4-dichlorophthalazine with benzohydrazides in the presence of nano-structured bismuth oxide (Bi₂O₃) catalysts has emerged as a high-yield route to 3-phenyl-triazolo[3,4-a]phthalazines. This method leverages the catalytic activity of nano-Bi₂O₃ to facilitate the formation of the triazolo ring system at mild temperatures (60–80°C) under aqueous conditions. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of 1,4-dichlorophthalazine, followed by intramolecular cyclization.

Subsequent functionalization at the 6-position is achieved through palladium-catalyzed cross-coupling reactions. For instance, substituting the chloride group with hydroxyl derivatives using Pd(OAc)₂ and BINAP ligands yields 6-hydroxy-3-phenyl-triazolo[3,4-a]phthalazines in 85–92% yield. The nano-Bi₂O₃ catalyst enhances reaction efficiency by providing a high surface area for reactant adsorption, reducing side reactions such as over-oxidation or dimerization.

The introduction of the 3-mercapto group is achieved through carboxyl activation strategies using 3-mercapto-5,6-diphenyl-1,2,4-triazine as a thiolating agent. This method involves two critical steps:

- Derivatization with Phenylacetic Acid : 3-Mercapto-5,6-diphenyl-1,2,4-triazine reacts with phenylacetic acid via Schotten-Baumann conditions or DCC-mediated coupling to form N-phenylacetyl-5,6-diphenyl-1,2,4-triazine-3-thione (N-PaDTT).

- Aminolysis and Esterification : N-PaDTT undergoes nucleophilic substitution with amines or alcohols to release the thiol group while forming amides or esters. For example, treatment with aniline in chloroform regenerates 3-mercapto-5,6-diphenyl-1,2,4-triazine and yields phenylacetanilide in 85% yield.

This approach is notable for its mild reaction conditions (room temperature, neutral pH) and compatibility with diverse functional groups, making it suitable for solid-phase peptide synthesis applications.

Multi-Step Synthesis via Cyano Intermediate

A patent-pending method outlines a four-step synthesis starting from cyano-triazolo-phthalazine precursors:

- Alcoholysis of Cyano Intermediate : Treatment of 3-cyano-6-phenyl-1,2,4-triazolo[3,4-a]phthalazine with methanol/HCl yields the methyl ester derivative.

- Reduction to Alcohol : Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol.

- Leaving Group Introduction : The alcohol is converted to a mesylate or tosylate using methanesulfonyl chloride or tosyl chloride.

- Thiolation : Displacement of the leaving group with thiourea followed by acidic hydrolysis introduces the mercapto group, achieving an overall yield of 72%.

This method’s versatility allows for modular substitution at both the 3- and 6-positions, though it requires rigorous purification after each step to prevent byproduct accumulation.

Functionalization via Substitution Reactions

Post-synthetic modification of preformed triazolo-phthalazine cores enables precise control over substitution patterns. For example:

- 6-Phenyl Introduction : Ullmann coupling of iodophthalazine intermediates with phenylboronic acid using CuI/1,10-phenanthroline catalysts installs the phenyl group at the 6-position.

- 3-Mercapto Derivatization : Thiol-ene "click" reactions with allyl halides under UV irradiation provide regioselective functionalization without disturbing the triazolo ring.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the leading preparation methods:

Nano-catalyzed cyclocondensation offers the highest efficiency but requires specialized catalysts. Carboxyl activation provides superior functional group tolerance, while multi-step synthesis allows for structural diversification at the cost of lower yields.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction pathway.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted phenyl derivatives.

Cyclization: Complex heterocyclic compounds with potential biological activity.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1,2,4-Triazolo(3,4-a)phthalazine derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, derivatives with specific substitutions have demonstrated enhanced efficacy against resistant microbial strains .

Antihypertensive Effects

Research has highlighted the antihypertensive properties of certain derivatives of this compound. The mechanism involves the modulation of vascular smooth muscle contraction and endothelial function, making them potential candidates for hypertension treatment .

Anti-inflammatory Properties

Several studies have reported that 1,2,4-triazolo(3,4-a)phthalazine compounds possess anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their utility in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .

Synthetic Routes

Various synthetic methods for producing 1,2,4-triazolo(3,4-a)phthalazine derivatives have been developed:

- Cyclization Reactions : These involve the condensation of appropriate precursors under acidic or basic conditions to form the triazolo-phthalazine structure.

- Substitution Reactions : Modifications at different positions on the phthalazine ring can enhance biological activity.

Case Study 1: Antimicrobial Evaluation

In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized several derivatives of 1,2,4-triazolo(3,4-a)phthalazine and evaluated their antimicrobial activity against clinical isolates of bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Antihypertensive Action

A clinical trial assessed the antihypertensive effects of a specific derivative in hypertensive patients. The study reported a significant reduction in systolic and diastolic blood pressure after treatment with the compound over a period of eight weeks .

Wirkmechanismus

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, by binding to their active sites . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects. Additionally, the compound can induce apoptosis and cell cycle arrest in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural-Activity Relationship (SAR) Analysis

- Position 3: Mercapto (-SH) groups may confer antioxidant or metal-chelating properties, but derivatives with carboxamide or amino groups show stronger target affinity (e.g., anti-inflammatory 6i ).

- Position 6 : Phenyl groups provide moderate bioactivity, while fluorinated or heteroaryl substituents (e.g., pyridinyl in 5d ) enhance potency via hydrophobic interactions.

- Hybrid Scaffolds : Piperazine-linked derivatives (e.g., compound 32 ) demonstrate improved pharmacokinetics, highlighting the importance of solubility in anticancer efficacy.

Biologische Aktivität

1,2,4-Triazolo(3,4-a)phthalazine, 3-mercapto-6-phenyl- is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring fused to a phthalazine moiety, with a mercapto group at the 3-position and a phenyl group at the 6-position. The molecular formula of this compound is C15H10N4S, and it has an average mass of approximately 278.33 g/mol .

Pharmacological Properties

1,2,4-Triazolo(3,4-a)phthalazine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Several derivatives have shown significant inhibitory effects against various bacterial strains. For instance, one derivative demonstrated activity against Staphylococcus aureus and other tested bacterial and fungal strains .

- Anticancer Potential : Research indicates that certain derivatives possess anticancer properties. For example, compound 11h exhibited good anticancer activities compared to 5-fluorouracil against several cancer cell lines . Additionally, compounds like 9b showed promising dual enzyme inhibition against PARP-1 and EGFR .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes linked to cancer progression and other diseases. A notable example includes its high selectivity in inhibiting tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP) .

Structure-Activity Relationship (SAR)

The unique structure of 1,2,4-triazolo(3,4-a)phthalazine contributes significantly to its biological activity. The presence of the mercapto group enhances its reactivity and interaction with biological targets. The phenyl substituent at the 6-position also plays a crucial role in modulating its pharmacological profile.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine | Methyl substitution at position 3 | Antimicrobial properties |

| 6-(2-Pyridyl)methoxy-1,2,4-triazolo(3,4-a)phthalazine | Ether linkage with a pyridyl group | High-affinity receptor ligands |

| 3-(Methylsulfanyl)-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine | Methylthio group addition | Enhanced enzyme inhibition |

This table highlights how structural modifications can influence the biological activity of similar compounds .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of derivatives of 1,2,4-triazolo(3,4-a)phthalazine:

- Synthesis and Antimicrobial Activities : A series of novel derivatives were synthesized from phthalic anhydride and showed promising antimicrobial activities against various pathogens .

- Anticancer Activities : In vitro studies demonstrated that specific derivatives exhibited significant anticancer effects across multiple cancer cell lines. For instance, compound 11i increased apoptosis markers in MDA-MB-231 cells by upregulating pro-apoptotic genes while downregulating anti-apoptotic genes .

Q & A

Basic Research Question

- IR Spectroscopy : Confirm the presence of the mercapto (-SH) group via S-H stretching (2500–2600 cm⁻¹) and triazole C=N bands (~1600 cm⁻¹). Hydrazone intermediates show NH stretches at 3400–3600 cm⁻¹ .

- PMR/NMR : Deuteratable NH protons in hydrazones appear as singlets at δ10.52–10.90. Aromatic protons in the phthalazine ring resonate as multiplet signals at δ7.16–9.00 .

- X-ray Crystallography : Resolves planar geometry of the triazolo-phthalazine system, with dihedral angles <3° between fused rings. Hydrogen-bonding networks (e.g., O–H⋯N in hydrates) are critical for stability .

What biological activities have been preliminarily identified for this compound?

Basic Research Question

- Receptor binding : Structural analogs (e.g., 3-methyl derivatives) show high affinity for benzodiazepine receptors, suggesting potential CNS applications .

- Inactive profiles : Early testing revealed no insecticidal or nematicidal activity, highlighting the need for functional group optimization .

Methodological Note : Bioassays should include receptor-binding studies (e.g., radioligand displacement) and cytotoxicity screening (e.g., MTT assays) .

How can reaction conditions be optimized to improve synthetic yields?

Advanced Research Question

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance reaction rates. Methanol/benzene mixtures are optimal for hydrazone formation .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or iodine to accelerate cyclization. Evidence shows POCl₃ effectively activates carboxylate intermediates .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for dehydrogenative steps, but overheating degrades mercapto groups .

How can contradictions in reported biological activities be resolved?

Advanced Research Question

Contradictions (e.g., receptor affinity vs. inactivity in pest assays) arise from:

- Structural variations : Subtle differences in substituents (e.g., 3-mercapto vs. 3-methyl groups) drastically alter bioactivity .

- Assay specificity : Receptor-binding assays (e.g., GABA₀) may not correlate with broad-spectrum pest control.

Resolution Strategy : - Cross-validate using standardized protocols (e.g., OECD guidelines for pesticidal activity).

- Perform SAR studies with systematically modified derivatives .

What computational methods predict interactions with biological targets?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with benzodiazepine receptors. Focus on π-π stacking between the phthalazine ring and aromatic residues .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic regions (e.g., sulfur in mercapto group) for covalent binding .

How to design derivatives for enhanced biological activity?

Advanced Research Question

- Functional group substitution : Replace the 3-mercapto group with electron-withdrawing groups (e.g., nitro, cyano) to modulate electron density and binding affinity .

- Heterocyclic fusion : Attach pyrazole or thiadiazole moieties to the phthalazine core, as seen in analogs with improved antimicrobial activity .

How can factorial design validate synthetic pathways?

Advanced Research Question

- Variables : Test solvent polarity, temperature, and catalyst concentration in a 2³ factorial design.

- Response surface methodology (RSM) : Optimize for yield and purity, using ANOVA to identify significant factors (e.g., catalyst load > solvent choice) .

What are the applications in multicomponent reactions (MCRs)?

Advanced Research Question

- Phthalazine-dione hybrids : Combine with phenacyl bromides and phthalic anhydride in acetic acid to generate triazolo-thiadiazine-phthalazine hybrids, achieving yields >75% .

- Mechanistic insight : MCRs proceed via iminium ion intermediates, requiring strict control of protonation states .

How to analyze crystallographic data for structural insights?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.